N-(Pyrrolidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride
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Overview
Description
N-(Pyrrolidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring attached to a benzamide moiety, which is further substituted with a trifluoromethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrrolidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzamide Moiety: The benzamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for efficient production, and ensuring purity through crystallization and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Pyrrolidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates; often in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-(Pyrrolidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.
Mechanism of Action
The mechanism of action of N-(Pyrrolidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through inhibition or activation. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to changes in protein conformation and function, ultimately affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-(Pyrrolidin-3-yl)-4-methylbenzamide: Similar structure but lacks the trifluoromethyl group, resulting in different physicochemical properties.
N-(Pyrrolidin-3-yl)-4-chlorobenzamide: Contains a chlorine substituent instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.
N-(Pyrrolidin-3-yl)-4-fluorobenzamide: Features a fluorine atom, which influences its electronic properties and interactions with biological targets.
Uniqueness
N-(Pyrrolidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability, lipophilicity, and ability to interact with hydrophobic regions in proteins, making it a valuable tool in medicinal chemistry and drug design.
Properties
IUPAC Name |
N-pyrrolidin-3-yl-4-(trifluoromethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O.ClH/c13-12(14,15)9-3-1-8(2-4-9)11(18)17-10-5-6-16-7-10;/h1-4,10,16H,5-7H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUQNLAOPYUHAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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